molecular formula C15H16ClN3O3S2 B12220644 (2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B12220644
M. Wt: 385.9 g/mol
InChI Key: FHEZPBIXGPAQLR-CMDGGOBGSA-N
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Description

(2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a butylsulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the introduction of the butylsulfonyl group, and the coupling with the chlorophenyl group. Common reagents used in these reactions include sulfur-containing compounds, chlorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different thiadiazole derivatives.

Scientific Research Applications

(2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring

Properties

Molecular Formula

C15H16ClN3O3S2

Molecular Weight

385.9 g/mol

IUPAC Name

(E)-N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)prop-2-enamide

InChI

InChI=1S/C15H16ClN3O3S2/c1-2-3-10-24(21,22)15-19-18-14(23-15)17-13(20)9-8-11-6-4-5-7-12(11)16/h4-9H,2-3,10H2,1H3,(H,17,18,20)/b9-8+

InChI Key

FHEZPBIXGPAQLR-CMDGGOBGSA-N

Isomeric SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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